Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815096
InChI: InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C18H14ClN3O4S
Molecular Weight: 403.8 g/mol

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

CAS No.:

Cat. No.: VC15815096

Molecular Formula: C18H14ClN3O4S

Molecular Weight: 403.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate -

Specification

Molecular Formula C18H14ClN3O4S
Molecular Weight 403.8 g/mol
IUPAC Name methyl 4-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23)
Standard InChI Key TVAIQTGHLWMIJT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name, Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, reflects its intricate structure:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 5 with a 2-chlorophenyl group .

  • Thioacetamide bridge: A sulfur-containing acetamide group (SCH2CONH-\text{S}-\text{CH}_2-\text{CO}-\text{NH}-) linking the oxadiazole to the benzoate moiety .

  • Methyl benzoate: A methyl ester of benzoic acid attached at the para position of the benzene ring .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number332161-01-0
Molecular FormulaC18H14ClN3O4S\text{C}_{18}\text{H}_{14}\text{ClN}_{3}\text{O}_{4}\text{S}
Molecular Weight403.84 g/mol
logP (Partition Coefficient)3.9804
Polar Surface Area (PSA)119.62 Ų
Molar Refractivity (MR)101.578

Physicochemical Properties and Computational Predictions

Lipophilicity and Solubility

The logP value of 3.98 indicates moderate lipophilicity, suggesting the compound may permeate biological membranes but could face solubility limitations in aqueous environments. The high polar surface area (119.62 Ų) further supports this, as molecules with PSA > 100 Ų often exhibit poor intestinal absorption.

Synthesis and Structural Analogues

Table 2: Representative Reaction Steps

StepReagents/ConditionsIntermediate
1Hydrazine hydrate, HCl, reflux5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
2Chloroacetamide, K₂CO₃, DMF2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
3Methyl 4-aminobenzoate, EDC, DCMFinal compound

Structural Analogues and Patent Context

Patent EP2520575A1 discloses numerous 1,3,4-oxadiazole derivatives with substituted aryl groups, highlighting their utility as kinase inhibitors. For example:

  • Compound 3-acetamido-5-[4-(4-ethylphenyl)phenyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide : Shares the oxadiazole-carboxamide scaffold but incorporates a furan ring instead of a chlorophenyl group.

  • Compound 5-(4-Chloro-3-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide : Demonstrates the versatility of nitro and chloro substituents in modulating bioactivity.

ParameterDetailsSource
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin/eye irritation, respiratory irritation)
Precautionary MeasuresUse personal protective equipment, avoid dust formation

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